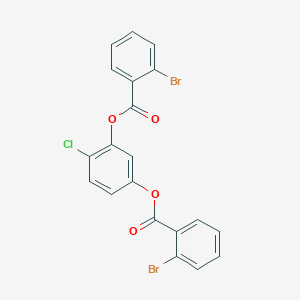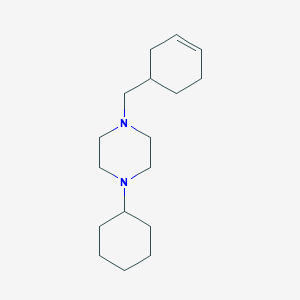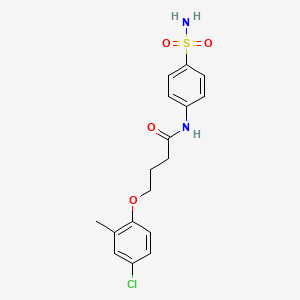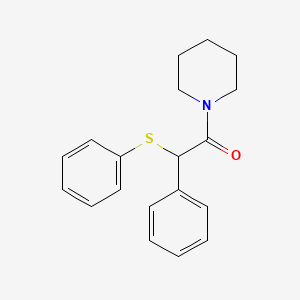
4-Chlorobenzene-1,3-diyl bis(2-bromobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-BROMOBENZOYL)OXY]-2-CHLOROPHENYL 2-BROMOBENZOATE is an organic compound with the molecular formula C14H8Br2ClO3. This compound is characterized by the presence of bromine, chlorine, and ester functional groups, making it a versatile molecule in organic synthesis and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-BROMOBENZOYL)OXY]-2-CHLOROPHENYL 2-BROMOBENZOATE typically involves the esterification of 2-chlorophenol with 2-bromobenzoyl chloride, followed by further bromination. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-BROMOBENZOYL)OXY]-2-CHLOROPHENYL 2-BROMOBENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of 2-chlorophenol and 2-bromobenzoic acid.
Scientific Research Applications
5-[(2-BROMOBENZOYL)OXY]-2-CHLOROPHENYL 2-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-BROMOBENZOYL)OXY]-2-CHLOROPHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzoyl Chloride: A precursor in the synthesis of 5-[(2-BROMOBENZOYL)OXY]-2-CHLOROPHENYL 2-BROMOBENZOATE.
2-Chlorophenol: Another precursor used in the synthesis.
2-Bromobenzoic Acid: A related compound with similar structural features.
Uniqueness
5-[(2-BROMOBENZOYL)OXY]-2-CHLOROPHENYL 2-BROMOBENZOATE is unique due to its combination of bromine, chlorine, and ester functional groups, which confer distinct chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C20H11Br2ClO4 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
[3-(2-bromobenzoyl)oxy-4-chlorophenyl] 2-bromobenzoate |
InChI |
InChI=1S/C20H11Br2ClO4/c21-15-7-3-1-5-13(15)19(24)26-12-9-10-17(23)18(11-12)27-20(25)14-6-2-4-8-16(14)22/h1-11H |
InChI Key |
XKPIHJUEEWZFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC(=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B10887789.png)
![2-Methyl-5-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-1,3,4-thiadiazole](/img/structure/B10887791.png)


![[1,1'-Biphenyl]-4-yl 4-bromobenzoate](/img/structure/B10887803.png)

![Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10887808.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B10887815.png)
![3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one](/img/structure/B10887816.png)

![(2,3-Dimethoxyphenyl)[4-(3-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10887845.png)
![Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10887848.png)
![2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10887856.png)
